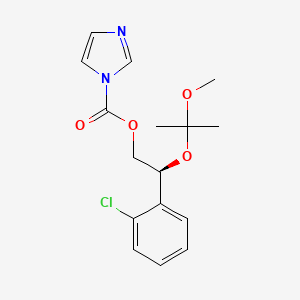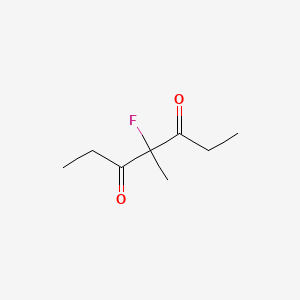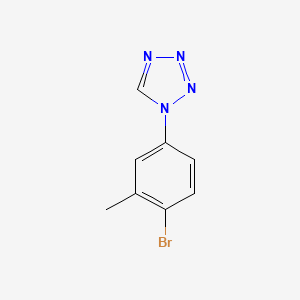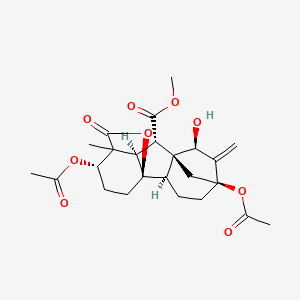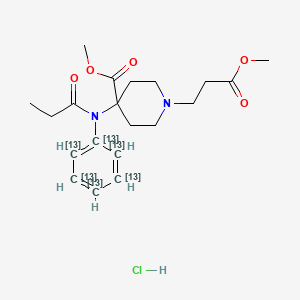
Remifentanil-13C6 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Remifentanil-13C6 Hydrochloride is a synthetic opioid analgesic used primarily in anesthesia. It is a potent, ultra-short-acting compound that is administered intravenously to provide pain relief during surgical procedures. The compound is a labeled version of remifentanil, where six carbon atoms are replaced with carbon-13 isotopes, making it useful in various research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Remifentanil-13C6 Hydrochloride involves several steps, starting from the basic building blocks of the molecule. The process typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials.
Introduction of the Phenylpropanoyl Group: The phenylpropanoyl group is introduced to the piperidine ring through a series of substitution reactions.
Esterification: The ester group is added to the molecule through esterification reactions.
Isotope Labeling: The carbon-13 isotopes are introduced at specific positions in the molecule.
Hydrochloride Formation: The final step involves converting the free base of remifentanil-13C6 into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to synthesize the intermediate compounds.
Purification: The intermediates are purified using techniques such as crystallization and chromatography.
Final Product Formation: The final product is obtained by combining the purified intermediates and converting them into the hydrochloride salt form.
化学反応の分析
Types of Reactions
Remifentanil-13C6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
Remifentanil-13C6 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and metabolism of remifentanil in biological systems.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the human body.
Industry: Applied in the development of new analgesic drugs and formulations.
作用機序
Remifentanil-13C6 Hydrochloride exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding leads to:
Inhibition of Neurotransmitter Release: The compound inhibits the release of excitatory neurotransmitters, reducing pain perception.
Activation of G-Proteins: The binding activates G-proteins, leading to a cascade of intracellular events that result in analgesia.
Inhibition of Adenylate Cyclase: The compound inhibits adenylate cyclase, reducing the production of cyclic AMP and further decreasing pain signaling.
類似化合物との比較
Similar Compounds
Fentanyl: Another potent synthetic opioid used in anesthesia.
Sufentanil: A more potent analog of fentanyl with similar applications.
Alfentanil: A shorter-acting opioid used for similar purposes.
Uniqueness
Remifentanil-13C6 Hydrochloride is unique due to its ultra-short duration of action and rapid onset. Unlike other opioids, it is rapidly metabolized by non-specific esterases in the blood and tissues, leading to a quick recovery time. This property makes it particularly useful in surgeries requiring precise control over anesthesia depth and duration.
特性
CAS番号 |
1189679-87-5 |
|---|---|
分子式 |
C20H29ClN2O5 |
分子量 |
418.86 g/mol |
IUPAC名 |
methyl 4-[(1,2,3,4,5,6-13C6)cyclohexatrienyl(propanoyl)amino]-1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H28N2O5.ClH/c1-4-17(23)22(16-8-6-5-7-9-16)20(19(25)27-3)11-14-21(15-12-20)13-10-18(24)26-2;/h5-9H,4,10-15H2,1-3H3;1H/i5+1,6+1,7+1,8+1,9+1,16+1; |
InChIキー |
WFBMIPUMYUHANP-ALVDMSPLSA-N |
異性体SMILES |
CCC(=O)N([13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.Cl |
正規SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


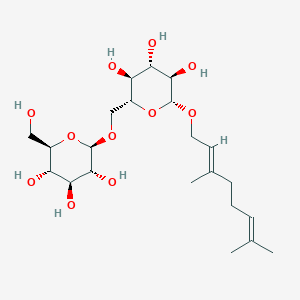
![2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-Beta-D-galactopyranosyl]oxy]acetic Acid](/img/structure/B13446987.png)

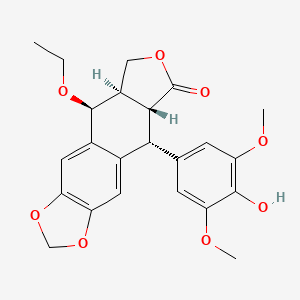
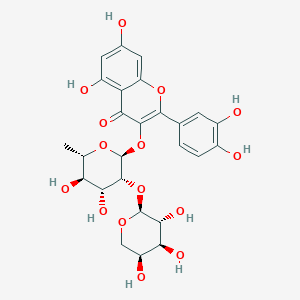
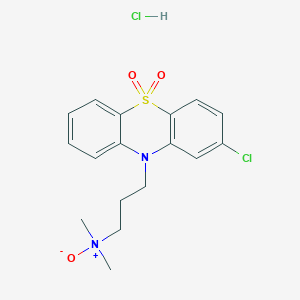
![5-Oxo-N-(3-((3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)phenyl)-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B13447015.png)
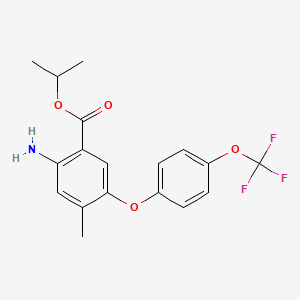
![6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid](/img/structure/B13447027.png)
